Technical Documentation Center

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate
  • CAS: 1429309-21-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: Charting the Course for a Novel Pyrazole Derivative In the landscape of contemporary drug discovery, the meticulous character...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Charting the Course for a Novel Pyrazole Derivative

In the landscape of contemporary drug discovery, the meticulous characterization of a molecule's physicochemical properties is the bedrock upon which successful development campaigns are built. These intrinsic attributes govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its journey from a promising candidate to a viable therapeutic agent. This guide provides a comprehensive technical overview of the core physicochemical properties of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate, a novel heterocyclic entity with potential pharmacological significance.

Given the nascent stage of research into this specific molecule, this document adopts a dual approach. Firstly, it presents a computationally predicted profile of its key physicochemical parameters, offering a valuable preliminary assessment. Secondly, and more critically, it lays out detailed, field-proven experimental protocols for the empirical determination of these properties. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for informed decision-making in a drug development pipeline.

Chemical Identity and Predicted Physicochemical Profile

The foundational step in characterizing any new chemical entity is the unambiguous definition of its structure. Based on its nomenclature, the structure of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate is presented below.

Chemical Structure:

Caption: Chemical structure of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate.

  • Molecular Formula: C₁₆H₁₉N₅O₃

  • SMILES: CCOC(=O)c1cn(nc1)c2ccc(nc2N3CCOCC3)C

Predicted Physicochemical Properties

The following properties were predicted using the SwissADME web tool, a widely utilized platform for in silico drug discovery.[1] These values serve as an initial guide for experimental design and interpretation.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 345.36 g/mol Influences diffusion and transport across biological membranes.
logP (Lipophilicity) 1.85Governs solubility, permeability, and metabolic stability.
Water Solubility (logS) -3.21Impacts dissolution rate and bioavailability. This value suggests moderate solubility.[2]
pKa (Most Basic) 6.54 (Pyridine Nitrogen)Determines the ionization state at physiological pH, affecting solubility and receptor binding.
Topological Polar Surface Area (TPSA) 84.76 ŲCorrelates with membrane permeability and oral bioavailability.

Experimental Determination of Physicochemical Properties

The following sections detail the standard operating procedures for the experimental determination of the key physicochemical properties of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Melting Point and Thermal Stability by Differential Scanning Calorimetry (DSC)

Scientific Rationale: The melting point is a fundamental indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is the gold-standard technique as it provides not only the melting temperature (Tm) but also information about the enthalpy of fusion (ΔH) and can reveal other thermal events such as polymorph transitions or decomposition, which are critical for formulation development.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan.

    • Hermetically seal the pan using a Tzero press. This prevents any loss of sample due to sublimation or decomposition during heating.

    • Prepare an empty, hermetically sealed Tzero aluminum pan to serve as a reference.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to create a reproducible and non-oxidative atmosphere.

  • Thermal Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium within the sample.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

    • The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Compound seal Seal in Tzero Pan weigh->seal ref Prepare Empty Reference Pan seal->ref load Load Sample and Reference ref->load purge Purge with Nitrogen load->purge heat Heat at 10 °C/min purge->heat thermogram Generate Thermogram heat->thermogram analyze Determine Onset Temp (Tm) Integrate Peak (ΔH) thermogram->analyze

Caption: DSC workflow for melting point determination.

Aqueous Solubility by Kinetic HPLC-UV Method

Scientific Rationale: Aqueous solubility is a critical determinant of oral bioavailability. A kinetic solubility assay is employed in early-stage drug discovery for its high-throughput nature. This method measures the solubility of a compound when introduced from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro biological assays. High-Performance Liquid Chromatography with UV detection (HPLC-UV) provides a robust and sensitive method for quantifying the dissolved compound.[3]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

    • Prepare a series of calibration standards by diluting the stock solution with a 50:50 acetonitrile:water mixture to concentrations ranging from 1 µM to 100 µM.

    • Prepare the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Solubility Assay:

    • Dispense 198 µL of the pH 7.4 PBS into each well of a 96-well filter plate.

    • Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final DMSO concentration of 1%. This small amount of co-solvent is necessary to introduce the compound but can slightly inflate the measured solubility.

    • Seal the plate and shake at room temperature for 24 hours to allow the solution to reach equilibrium.[3]

  • Sample Processing and Analysis:

    • After incubation, filter the solutions through the filter plate into a clean 96-well collection plate using a vacuum manifold. This step removes any undissolved precipitate.

    • Analyze the filtrates by HPLC-UV. Inject a known volume of each sample and the calibration standards.

  • Quantification:

    • Generate a calibration curve by plotting the peak area from the UV chromatograms of the standards against their known concentrations.

    • Determine the concentration of the compound in the filtered samples by interpolating their peak areas on the calibration curve. This concentration represents the kinetic solubility.

G cluster_prep Solution Preparation cluster_assay Solubility Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO standards Prepare HPLC Standards stock->standards add_stock Add 2 µL DMSO Stock stock->add_stock buffer Prepare PBS (pH 7.4) dispense_buffer Dispense 198 µL PBS into 96-well plate buffer->dispense_buffer hplc Analyze by HPLC-UV standards->hplc dispense_buffer->add_stock incubate Shake for 24h add_stock->incubate filter Filter to remove precipitate incubate->filter filter->hplc quantify Quantify against Calibration Curve hplc->quantify

Caption: Workflow for kinetic solubility determination by HPLC-UV.

Lipophilicity (logD) by Shake-Flask Method

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance. The shake-flask method, which measures the partition coefficient between n-octanol and water, is the gold standard for determining lipophilicity.[4] We will determine the distribution coefficient (logD) at pH 7.4, which is more physiologically relevant than the partition coefficient (logP) for ionizable compounds.

Experimental Protocol:

  • Phase Preparation:

    • Pre-saturate n-octanol with pH 7.4 PBS by shaking them together for 24 hours and then allowing the phases to separate.

    • Similarly, pre-saturate the pH 7.4 PBS with n-octanol. This ensures that the volumes of the two phases do not change during the experiment.

  • Partitioning:

    • Prepare a 1 mg/mL solution of the compound in the pre-saturated n-octanol.

    • In a glass vial, combine equal volumes (e.g., 5 mL) of the drug-containing n-octanol phase and the pre-saturated aqueous phase.

    • Shake the vial vigorously for 1 hour to facilitate partitioning, then allow it to stand for 24 hours for complete phase separation.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC-UV. It may be necessary to dilute the n-octanol phase before analysis.

  • Calculation:

    • Calculate the logD at pH 7.4 using the following formula: logD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Quantification & Calculation saturate Pre-saturate n-octanol and PBS (pH 7.4) dissolve Dissolve Compound in Saturated n-octanol saturate->dissolve combine Combine Equal Volumes of n-octanol and Aqueous Phases dissolve->combine shake Shake for 1h combine->shake settle Let Settle for 24h shake->settle separate Separate Phases settle->separate quantify Quantify Compound in Each Phase by HPLC-UV separate->quantify calculate Calculate logD quantify->calculate

Caption: Shake-flask workflow for logD determination.

Acidity Constant (pKa) by Potentiometric Titration

Scientific Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial as the ionized state of a drug affects its solubility, permeability, and interaction with its biological target. Potentiometric titration is a highly accurate method for pKa determination, involving the gradual addition of a titrant and monitoring the resulting pH change.[5]

Experimental Protocol:

  • Instrument and Reagent Preparation:

    • Calibrate a pH meter using standard buffers of pH 4, 7, and 10.

    • Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength during the titration.[5]

    • Prepare a 1 mM solution of the compound in water or a suitable co-solvent if solubility is low.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the 1 mM compound solution in a thermostatted vessel at 25 °C.

    • Add the KCl solution to achieve a final concentration of 0.15 M.

    • Immerse the calibrated pH electrode in the solution and stir continuously.

    • If the compound is expected to be basic, titrate with the 0.1 M HCl solution. If acidic, titrate with 0.1 M NaOH.

    • Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (the equivalence point). The first derivative of the curve can be used to accurately locate the equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis calibrate Calibrate pH Meter prepare_solns Prepare 1 mM Compound Soln, 0.1 M Titrant, 0.15 M KCl calibrate->prepare_solns setup Combine Compound and KCl in Thermostatted Vessel prepare_solns->setup titrate Add Titrant in Increments setup->titrate record_ph Record pH after Each Addition titrate->record_ph record_ph->titrate plot Plot pH vs. Titrant Volume record_ph->plot derivative Calculate First Derivative to find Equivalence Point plot->derivative pka Determine pKa at Half-Equivalence Point derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The physicochemical properties of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate, as predicted by computational models, suggest a compound with favorable drug-like characteristics. However, in silico data must always be substantiated by empirical evidence. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data on the melting point, aqueous solubility, lipophilicity, and ionization constant of this novel entity. By understanding and applying these methodologies, research and development teams can build a comprehensive physicochemical profile, enabling a data-driven approach to advancing this compound through the drug discovery and development process.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved January 28, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 28, 2026, from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination. Retrieved January 28, 2026, from [Link]

  • SwissADME. (n.d.). SwissADME. Retrieved January 28, 2026, from [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]

Sources

Exploratory

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of Substituted 1H-Pyrazole-4-Carboxylates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1H-pyrazole-4-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazole-4-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a myriad of biologically active agents. Its inherent physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisosteric replacement for other aromatic systems, make it a privileged structure in drug discovery.[1] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of substituted 1H-pyrazole-4-carboxylates, offering insights into the nuanced interplay between chemical structure and biological function. We will delve into the synthetic rationale, dissect key SAR findings across various therapeutic areas, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Strategic Importance of the 1H-Pyrazole-4-Carboxylate Core

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique electronic distribution, influencing its interactions with biological targets.[2] The 1H-pyrazole moiety can engage in crucial hydrogen bonding and π-π stacking interactions within enzyme active sites or receptor binding pockets.[3] Furthermore, the carboxylate group at the 4-position provides a key anchoring point and a handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The diverse biological activities exhibited by this class of compounds, ranging from anticancer and antimicrobial to anti-inflammatory and beyond, underscore the immense potential of this scaffold in addressing a wide array of unmet medical needs.[4][5]

Decoding the Structure-Activity Relationship: A Multi-Target Perspective

The biological activity of substituted 1H-pyrazole-4-carboxylates is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted 1H-pyrazole-4-carboxylates have emerged as a promising class of anticancer agents, with derivatives showing potent inhibitory activity against various protein kinases that are critical for cancer cell proliferation and survival.

One of the key targets for this class of compounds is the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Aberrant FGFR signaling is a known driver in a multitude of cancers.[6] SAR studies have revealed that the 5-amino-1H-pyrazole-4-carboxamide core is a crucial pharmacophore for potent FGFR inhibition. The amide moiety at the 4-position is essential for activity, while substitutions at the N-1 position and the 5-amino group can be systematically modified to optimize potency and selectivity. For instance, the introduction of specific moieties can lead to covalent inhibitors that target both wild-type and drug-resistant mutant forms of FGFR.[6]

Another important target is the Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, particularly the G1/S phase transition.[7] Overexpression of CDK2 is common in many cancers. SAR studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown that the pyrazole moiety is critical for CDK2 inhibitory activity. Interestingly, N-alkylation or altering the connectivity of the pyrazole ring at the C2-NH position of the pyrimidine resulted in a significant loss of both CDK2 inhibition and antiproliferative activity, highlighting the stringent structural requirements for potent inhibition.[8]

The following table summarizes the structure-activity relationship of representative 1H-pyrazole-4-carboxylate derivatives as anticancer agents:

Compound IDN-1 SubstituentC-3 SubstituentC-5 SubstituentTargetIC50 (nM)Reference
10h Varied arylHAminoFGFR1, FGFR2, FGFR3, FGFR2 V564F46, 41, 99, 62[6]
15 PyrimidinylHHCDK25 (Ki)[8]
29 PhenylHCarboxylic AcidALKBH1Potent Inhibition[9]
Antimicrobial and Antifungal Activity: Disrupting Microbial Growth

The growing threat of antimicrobial resistance has spurred the search for novel anti-infective agents. Substituted 1H-pyrazole-4-carboxylates have demonstrated significant potential in this arena, exhibiting both antibacterial and antifungal properties.

The antifungal activity of these compounds is often attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[3] SAR studies on pyrazole-4-carboxamides have shown that the nature of the amide substituent is a critical determinant of antifungal potency. For example, compound 8j from a series of novel pyrazole-4-carboxamides displayed excellent in vitro activity against Alternaria solani with an EC50 value of 3.06 µg/mL.[3] Molecular docking studies suggest that this compound forms key hydrogen bond and π-π stacking interactions with the SDH protein.[3]

In the realm of antibacterial agents, pyrazolylthiazole carboxylic acid derivatives have shown promising activity. The presence of both the pyrazole and thiazole rings appears to be synergistic. Furthermore, the carboxylate group is a key contributor to the antimicrobial profile. For instance, compound 2h (a pyrazolylthiazole carboxylic acid) exhibited excellent activity against Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL, comparable to the standard drug ciprofloxacin.

The following table summarizes the structure-activity relationship of representative 1H-pyrazole-4-carboxylate derivatives as antimicrobial and antifungal agents:

Compound IDScaffoldSubstituentsTarget OrganismActivity (EC50/MIC)Reference
8j Pyrazole-4-carboxamideVaried amide substituentsAlternaria solani3.06 µg/mL (EC50)[3]
7ai Isoxazolol pyrazole carboxylateTrifluoromethyl vs. Methyl at C-3Rhizoctonia solani0.37 µg/mL (EC50)[10]
2h Pyrazolylthiazole carboxylic acidR=OCH3, R1=ClGram-positive bacteria6.25 µg/mL (MIC)

The Chemist's Compass: Rationale in Synthesis and Experimental Design

The synthesis of substituted 1H-pyrazole-4-carboxylates often relies on well-established named reactions, with the choice of method dictated by the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Robust and Versatile Approach

The Knorr pyrazole synthesis is a cornerstone in pyrazole chemistry, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11] This method is highly versatile and generally proceeds with good yields, making it a popular choice for the synthesis of a wide range of pyrazole derivatives.[12] The reaction is typically acid-catalyzed and involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[11] The regioselectivity of the Knorr synthesis can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound.[13]

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide detailed, step-by-step protocols for the synthesis of a representative 1H-pyrazole-4-carboxylate and for a key biological assay.

Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This protocol describes a general procedure for the synthesis of the parent ethyl 1H-pyrazole-4-carboxylate, which can serve as a starting material for further derivatization.

Materials:

  • (Ethoxycarbonyl)malondialdehyde

  • Hydrazine

  • Ethanol

  • Dichloromethane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 27.6 g (192 mmol) of (ethoxycarbonyl)malondialdehyde in 150 mL of ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add 6.2 g (193 mmol) of hydrazine to the cooled solution with stirring.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature for 17 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol by vacuum distillation.

  • Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to obtain ethyl 1H-pyrazole-4-carboxylate as a yellow crystalline solid.[14]

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a microplate, add the kinase enzyme and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction mixture at a specific temperature for a defined period.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration relative to a control reaction without any inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15][16]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.[17][18]

Materials:

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in CAMHB.

  • In a 96-well plate, perform a serial two-fold dilution of the test compound in CAMHB.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

Visualizing the Molecular Landscape: Pathways and Workflows

To better understand the context in which 1H-pyrazole-4-carboxylates exert their effects, we present diagrams of a key signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Proliferation Cell Proliferation & Survival PLCg->Proliferation Promotes MAPK MAPK RAS->MAPK Activates AKT AKT PI3K->AKT Activates AKT->Proliferation Promotes MAPK->Proliferation Promotes Inhibitor 1H-Pyrazole-4-carboxylate Inhibitor Inhibitor->FGFR Inhibits

Caption: The FGFR signaling pathway, a key target for anticancer 1H-pyrazole-4-carboxylates.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis & Lead Optimization Synthesis Synthesis of 1H-Pyrazole-4-carboxylate Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Primary Biological Screening Characterization->Screening DoseResponse Dose-Response Assays (IC50/EC50) Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism SAR_Analysis SAR Analysis Mechanism->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Conclusion: The Future of Pyrazole-Based Drug Discovery

The 1H-pyrazole-4-carboxylate scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing the biological effects of its derivatives is essential for the design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of pyrazole-based drug discovery. The iterative process of design, synthesis, and biological evaluation, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of new and effective treatments for a wide range of human diseases.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025-02-23). Available from: [Link]

  • MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023-08-04). Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • PubMed. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020-07-30). Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024-09-05). Available from: [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026-01-20). Available from: [Link]

  • ResearchGate. Exploitation of pyrazole C-3/C-5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Available from: [Link]

  • PubMed. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024-09-12). Available from: [Link]

  • PMC. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Available from: [Link]

  • PMC. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

  • PMC. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021-02-04). Available from: [Link]

  • protocols.io. In vitro kinase assay. Available from: [Link]

  • ResearchGate. Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. (2025-06-28). Available from: [Link]

  • PMC. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link]

  • Wikipedia. Cyclin E/Cdk2. Available from: [Link]

  • ACS Publications. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025-08-26). Available from: [Link]

  • ResearchGate. Synthesis of new pyrazole derivatives and their anticancer evaluation. (2025-08-06). Available from: [Link]

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available from: [Link]

  • The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available from: [Link]

  • PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • PMC. The Fibroblast Growth Factor signaling pathway. Available from: [Link]

  • RSC Publishing. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023-03-10). Available from: [Link]

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. Available from: [Link]

  • Biology LibreTexts. 13.5A: Minimal Inhibitory Concentration (MIC). (2024-11-23). Available from: [Link]

  • Creative Diagnostics. CDK Signaling Pathway. Available from: [Link]

  • NIH. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]

  • ResearchGate. Novel 4‐pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. (2019-06-17). Available from: [Link]

  • YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021-09-27). Available from: [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • PMC. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). Available from: [Link]

  • PMC. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available from: [Link]

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Available from: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

  • PMC. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023-06-07). Available from: [Link]

  • PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Available from: [Link]

  • PMC. A Network Map of FGF-1/FGFR Signaling System. Available from: [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. Summary scheme describing Cdk2-cyclin E interactions involved in cell.... Available from: [Link]

  • Embryology UNSW. File:FGF signalling pathway.jpg. (2016-09-28). Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available from: [Link]

  • BMG LABTECH. Kinase assays. (2020-09-01). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: Formulation Strategies for Poorly Soluble Compounds like Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate

Abstract The clinical success of a drug candidate is critically dependent on its bioavailability, which for orally administered drugs is often limited by poor aqueous solubility. A significant portion of new chemical ent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The clinical success of a drug candidate is critically dependent on its bioavailability, which for orally administered drugs is often limited by poor aqueous solubility. A significant portion of new chemical entities, including heterocyclic compounds like Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate, exhibit this characteristic, posing a major challenge for formulation scientists. This document provides an in-depth guide to three field-proven strategies for enhancing the solubility and dissolution rate of such compounds: Amorphous Solid Dispersions (ASDs), Cyclodextrin Inclusion Complexation, and Lipid-Based Formulations, specifically Self-Emulsifying Drug Delivery Systems (SEDDS). This guide details the underlying scientific principles, provides step-by-step experimental protocols, and outlines methods for characterization and performance evaluation, empowering researchers to select and implement the most suitable approach for their specific active pharmaceutical ingredient (API).

Introduction: The Challenge of Poor Solubility

A vast number of drugs emerging from discovery pipelines, estimated to be as high as 90%, exhibit poor aqueous solubility.[1] According to the Biopharmaceutics Classification System (BCS), these compounds (typically BCS Class II or IV) present significant hurdles for oral drug development, as the dissolution rate in the gastrointestinal tract becomes the rate-limiting step for absorption.[2] Inadequate bioavailability can lead to therapeutic failure, high inter-patient variability, and the need for excessively high doses.

Model Compound: Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate

This application note uses Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate as a representative example of a complex, poorly soluble API. While specific aqueous solubility data for this exact molecule is not publicly available, its structural features—multiple aromatic rings, a high molecular weight, and an ester functional group—are characteristic of compounds with low aqueous solubility. The parent molecule, Ethyl pyrazole-4-carboxylate, is described as a crystalline powder with miscibility in acetone, further suggesting lipophilic character.[3] Therefore, enhancing its solubility is a prerequisite for successful formulation development.

Pre-Formulation Assessment: The Foundation of Rational Design

Before selecting a formulation strategy, a thorough characterization of the API is essential. This foundational data guides the selection of excipients and processing methods.

Parameter Methodology Rationale & Implication
Aqueous Solubility Shake-flask method in various media (e.g., water, pH 1.2, 4.5, 6.8 buffers)Quantifies the baseline solubility and identifies any pH-dependent effects. Essential for determining the magnitude of enhancement required.
pKa Determination Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups. The morpholino and pyridine moieties suggest basic pKas, which are critical for understanding solubility in the acidic stomach environment.
LogP / LogD HPLC-based or computational (e.g., ALOGPS)Measures lipophilicity. A high LogP indicates poor aqueous solubility and suggests that lipid-based or amorphous strategies may be highly effective.[4]
Solid-State Characterization DSC, TGA, PXRD, MicroscopyDetermines melting point, thermal stability, and crystallinity. A high melting point indicates strong crystal lattice energy, which must be overcome to achieve dissolution.[5] This is a critical parameter for developing ASDs.

Formulation Strategy 1: Amorphous Solid Dispersions (ASD)

Principle and Rationale

The crystalline form of a drug has a highly ordered, stable structure with strong intermolecular bonds that require significant energy to break during dissolution.[6] An amorphous solid dispersion (ASD) circumvents this energy barrier by converting the drug to a high-energy, disordered amorphous state, molecularly dispersed within a carrier, typically a polymer.[7] This amorphous form has a higher apparent solubility and faster dissolution rate.[8] The polymer serves to stabilize the amorphous drug, preventing it from recrystallizing back to its more stable, less soluble crystalline form.[7]

Workflow for ASD Preparation and Characterization

asd_workflow input input process process analysis analysis output output api API & Polymer Selection dissolution Dissolve API & Polymer in Common Solvent api->dissolution solvent Solvent System Selection solvent->dissolution spray_drying Spray Drying dissolution->spray_drying powder Collect Dried ASD Powder spray_drying->powder dsc DSC Analysis powder->dsc Confirm Amorphous State (Absence of Melting Endotherm) pxrd PXRD Analysis powder->pxrd Confirm Amorphous State (Halo Pattern) diss_test In Vitro Dissolution Testing powder->diss_test Evaluate Performance result Amorphous, Stable Formulation with Enhanced Dissolution dsc->result pxrd->result diss_test->result

Caption: Workflow for Amorphous Solid Dispersion (ASD) Preparation.

Detailed Protocol: ASD by Spray Drying
  • Excipient Selection: Choose a polymer with good miscibility with the API and a high glass transition temperature (Tg) to ensure stability. Common choices include PVP K30, HPMC-AS, or Soluplus®.

  • Solvent Selection: Identify a common solvent or solvent system that can dissolve both the API and the polymer at the desired concentration (e.g., acetone, methanol, or a mixture thereof).

  • Preparation of Spray Solution:

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • For a 1:3 ratio, dissolve 1.0 g of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate and 3.0 g of HPMC-AS in 100 mL of a suitable solvent.

    • Stir until a clear solution is obtained. Total solid content should typically be between 2-10% (w/v).

  • Spray Drying Process:

    • Set up the spray dryer (e.g., a Büchi Mini Spray Dryer B-290).

    • Typical Parameters:

      • Inlet Temperature: 100-140°C (must be above the solvent's boiling point but below the degradation temperature of the API).

      • Aspirator Rate: 80-100%.

      • Pump Rate: 3-10 mL/min.

      • Atomizing Airflow: 400-600 L/hr.

    • These parameters must be optimized to ensure rapid solvent evaporation, which is crucial for kinetically trapping the API in its amorphous state.[9]

  • Product Collection & Storage: Collect the resulting fine powder from the cyclone separator. Store immediately in a desiccator to prevent moisture-induced recrystallization.

Characterization and Performance Evaluation
  • Differential Scanning Calorimetry (DSC): A successful ASD will show a single glass transition temperature (Tg) and the absence of a sharp melting endotherm corresponding to the crystalline API.[5]

  • Powder X-Ray Diffraction (PXRD): Crystalline materials produce sharp Bragg peaks, whereas amorphous materials produce a broad, diffuse "halo." A successful ASD will exhibit a halo pattern.[5]

  • In Vitro Dissolution Testing:

    • Apparatus: USP Apparatus II (Paddle).

    • Medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8).

    • Speed: 50-75 RPM.

    • Temperature: 37 ± 0.5°C.

    • Procedure: Add an amount of ASD powder equivalent to a specific dose of the API into the dissolution vessel. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Analyze the concentration of the dissolved API using a validated HPLC method.[10] Compare the dissolution profile to that of the unformulated, crystalline API.

Formulation Strategy 2: Cyclodextrin Inclusion Complexation

Principle and Rationale

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like our model compound, within their cavity, forming a host-guest inclusion complex.[12] This complex effectively shields the lipophilic drug from the aqueous environment, presenting a new entity with a hydrophilic exterior, thereby increasing its apparent aqueous solubility and dissolution rate.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and safety profile.[14]

Workflow for Cyclodextrin Complexation and Evaluation

cd_workflow input input process process analysis analysis output output api API & Cyclodextrin Selection (e.g., HP-β-CD) phase_sol Phase Solubility Study api->phase_sol ratio Determine Molar Ratio (e.g., 1:1, 1:2) phase_sol->ratio kneading Kneading Method/ Co-precipitation ratio->kneading drying Drying (Lyophilization/ Vacuum Oven) kneading->drying complex Inclusion Complex Powder drying->complex ftir FTIR/DSC Analysis complex->ftir Confirm Complex Formation diss_test In Vitro Dissolution Testing complex->diss_test Evaluate Performance result Stable Complex with Enhanced Solubility ftir->result diss_test->result

Caption: Workflow for Cyclodextrin Inclusion Complexation.

Detailed Protocol: Kneading Method
  • Phase Solubility Study: First, determine the optimal API:CD molar ratio (commonly 1:1 or 1:2) by preparing saturated solutions of the API in aqueous solutions of increasing CD concentration. An Aₗ-type linear plot of drug solubility vs. CD concentration indicates the formation of a 1:1 complex.

  • Preparation of the Complex (1:1 Molar Ratio):

    • Accurately weigh the API and HP-β-CD in a 1:1 molar ratio.

    • Place the HP-β-CD in a mortar and add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.

    • Slowly add the API to the paste and knead thoroughly for 45-60 minutes.

    • During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.

  • Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Post-Processing: Pulverize the dried complex into a fine powder and pass it through a sieve. Store in a desiccator.

Characterization and Performance Evaluation
  • Fourier-Transform Infrared Spectroscopy (FTIR): Formation of an inclusion complex is indicated by shifts or disappearance of characteristic peaks of the API, suggesting its encapsulation within the CD cavity.

  • Differential Scanning Calorimetry (DSC): The melting endotherm of the API should be shifted, broadened, or completely absent in the thermogram of the complex, indicating the formation of a new solid phase.

  • In Vitro Dissolution Testing: Conducted as described in section 3.4. The dissolution profile of the complex should be compared against both the pure API and a simple physical mixture of the API and CD.

Formulation Strategy 3: Self-Emulsifying Drug Delivery Systems (SEDDS)

Principle and Rationale

SEDDS are isotropic mixtures of oils, surfactants, and optionally co-solvents, that form fine oil-in-water (o/w) emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4] The drug is pre-dissolved in this lipidic formulation. Upon emulsification in the gut, the drug is presented in a solubilized state within tiny oil droplets, providing a large surface area for absorption.[15] This approach is particularly effective for highly lipophilic (high LogP) drugs.[2] The components of the SEDDS can also facilitate absorption by interacting with gut wall transporters or bypassing first-pass metabolism via the lymphatic pathway.[16]

Workflow for SEDDS Formulation and Testing

sedds_workflow input input process process analysis analysis output output excipient Excipient Screening (Oil, Surfactant, Co-solvent) ternary Construct Ternary Phase Diagram excipient->ternary region Identify Emulsification Region ternary->region formulation Prepare Drug-Loaded SEDDS region->formulation eval Thermodynamic Stability & Emulsification Grade formulation->eval characterize Droplet Size & Zeta Potential formulation->characterize release In Vitro Drug Release formulation->release result Stable SEDDS with Rapid Self-Emulsification eval->result characterize->result release->result

Caption: Workflow for Self-Emulsifying Drug Delivery System (SEDDS).

Detailed Protocol: SEDDS Formulation
  • Excipient Screening:

    • Solubility Studies: Determine the solubility of the API in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400). Select excipients that show the highest solubility for the API.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-solvent.

    • For each combination, visually observe the emulsification performance by adding 1 mL of the mixture to 500 mL of water in a beaker with gentle stirring.

    • Map the regions that form clear or bluish-white, stable microemulsions on a ternary phase diagram.

  • Preparation of Drug-Loaded SEDDS:

    • Select an optimized ratio of excipients from the stable emulsification region identified in the phase diagram.

    • Example Formulation:

      • Oil (Capryol 90): 30% w/w

      • Surfactant (Kolliphor EL): 50% w/w

      • Co-solvent (Transcutol HP): 20% w/w

    • Add the required amount of API to the co-solvent and gently heat (if necessary) to dissolve. Add the oil and surfactant and vortex until a clear, homogenous mixture is formed.

Characterization and Performance Evaluation
  • Self-Emulsification Assessment: Dilute the SEDDS formulation (e.g., 1:100) with aqueous media. A stable system should emulsify rapidly (< 1 minute) with minimal agitation.

  • Droplet Size and Zeta Potential: After dilution, measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). A droplet size of <200 nm with a low PDI (<0.3) is generally desirable. Zeta potential indicates the surface charge and predicts the stability of the emulsion.

  • In Vitro Drug Release:

    • Due to the lipidic nature of SEDDS, a standard dissolution test may not be sufficient. An in vitro lipolysis model is often more biorelevant.

    • However, a modified dissolution test can be performed. Encapsulate the liquid SEDDS in a hard gelatin capsule. Place the capsule in a dissolution vessel (USP II) containing a biorelevant medium (e.g., FaSSIF or FeSSIF).[17]

    • Analyze samples for drug content via HPLC. The release should be rapid and complete, far exceeding that of the unformulated API.

Comparative Analysis and Selection Guide

Strategy Mechanism Advantages Disadvantages Best Suited For
Amorphous Solid Dispersion (ASD) Increases apparent solubility by eliminating crystal lattice energy.[1]High drug loading possible; significant solubility enhancement; established manufacturing technology (spray drying, HME).[18]Risk of recrystallization (physical instability); potential for thermal degradation during processing.[7]Thermally stable compounds with high melting points.
Cyclodextrin Complexation Molecular encapsulation of the drug in a hydrophilic carrier.[13]High stability; can mask taste; relatively simple preparation methods (kneading, co-precipitation).[12]Limited drug loading capacity due to stoichiometry; potential for CD toxicity at high doses (especially parenteral).Molecules that fit sterically into the CD cavity; moderate dose drugs.
Self-Emulsifying DDS (SEDDS) Pre-dissolving drug in lipids; in-situ formation of a microemulsion.[16]Excellent for highly lipophilic drugs; enhances lymphatic absorption, potentially reducing first-pass effect; protects drug from degradation.[2]Lower drug loading compared to ASDs; potential for GI side effects from surfactants; complex stability testing.High LogP compounds; drugs susceptible to enzymatic degradation.

Conclusion

The formulation of poorly soluble compounds like Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate requires a systematic, science-driven approach. Amorphous solid dispersions, cyclodextrin complexation, and self-emulsifying drug delivery systems each offer a distinct and powerful mechanism to overcome the challenge of poor aqueous solubility. The choice of strategy must be guided by a thorough pre-formulation assessment of the API's physicochemical properties. By following the detailed protocols and characterization methods outlined in this guide, researchers can rationally design and validate robust formulations, thereby increasing the probability of clinical success for promising but challenging drug candidates.

References

  • Correa Soto, C. (2021). Enhancement of dissolution performance of amorphous solid dispersions by plasticization. Thesis. Available from: [Link]

  • Løbmann, K., et al. (2015). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. Molecular Pharmaceutics. Available from: [Link]

  • Catalent. (2014). Amorphous Solid Dispersion Formulations Using The Spray Dry Process. YouTube. Available from: [Link]

  • ChemSynthesis. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Nour, J. (2024). Drug Release Studies: A Comprehensive Approach to Formulation Development. Pharma Focus Asia. Available from: [Link]

  • ResearchGate. Techniques for characterization of solid dispersions. Available from: [Link]

  • MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Molecules. Available from: [Link]

  • Ghorab, M., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews. Available from: [Link]

  • ResearchGate. (2020). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Singh, A., et al. (2016). Manufacturing strategies to develop amorphous solid dispersions: An overview. Acta Poloniae Pharmaceutica. Available from: [Link]

  • ResearchGate. (2015). Drug release testing methods of polymeric particulate drug formulations. Available from: [Link]

  • Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. Available from: [Link]

  • ResearchGate. Methods of Preparing Amorphous API and Amorphous Solid Dispersions. Available from: [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. Molecules. Available from: [Link]

  • Agilent Technologies. (2024). Amorphous solid dispersions for enhanced drug solubility and stability. Available from: [Link]

  • Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics. Available from: [Link]

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available from: [Link]

  • Klein, S., et al. (2016). Development and evaluation of accelerated drug release testing methods for a matrix-type intravaginal ring. European Journal of Pharmaceutics and Biopharmaceutics. Available from: [Link]

  • ORBi. COMPARISON OF DIFFERENT METHODS FOR SHAPING AMORPHOUS SOLID DISPERSIONS. Available from: [Link]

  • Al-kassas, R., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs. Journal of Controlled Release. Available from: [Link]

  • ResearchGate. (2015). Oral lipid-based drug delivery systems - An overview. Available from: [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]

  • Szejtli, J. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available from: [Link]

  • ResearchGate. (2022). β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. Available from: [Link]

  • SciSpace. (2021). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. AAPS PharmSciTech. Available from: [Link]

  • MDPI. (2021). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics. Available from: [Link]

  • Walsh Medical Media. (2024). Analytical Approaches to Controlled-Release Formulations. Available from: [Link]

  • BASF. (2018). Preparation Method and Amorphous Systems. YouTube. Available from: [Link]

  • Google Patents. Cosolvent formulations.
  • Taylor & Francis Online. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Drug Delivery Science and Technology. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research. Available from: [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Available from: [Link]

  • JoVE. (2023). In Vitro Drug Release Testing: Overview, Development and Validation. Available from: [Link]

  • CAS.org. (2024). The future of lipid-based drug delivery systems. Available from: [Link]

  • Purdue e-Pubs. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]

Sources

Application

using Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate as a chemical probe for target identification

An in-depth guide to utilizing Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate as a chemical probe for the identification and validation of protein targets, with a particular focus on the phosphoinositide 3-...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to utilizing Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate as a chemical probe for the identification and validation of protein targets, with a particular focus on the phosphoinositide 3-kinase (PI3K) family. This document provides the scientific rationale, detailed experimental protocols, and data interpretation strategies for researchers in chemical biology and drug discovery.

Introduction: The Role of Chemical Probes in Target Deconvolution

Chemical probes are indispensable tools in modern drug discovery and chemical biology. They are small molecules designed with high potency and selectivity for a specific protein target, enabling researchers to interrogate the biological function of that target in cellular or in vivo models. The process of identifying the molecular targets of a bioactive compound—a process known as target deconvolution or target identification—is a critical step in understanding its mechanism of action, predicting potential toxicities, and discovering new therapeutic opportunities.

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate, hereafter referred to as EMPC-P1 , is a pyrazole-based heterocyclic compound. Compounds with this scaffold have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases crucial for cell signaling pathways governing growth, proliferation, and survival. Specifically, EMPC-P1 has been described as an inhibitor of PI3Kδ, an isoform primarily expressed in hematopoietic cells and a key target in inflammation and oncology. This document outlines the application of EMPC-P1 as a chemical probe to identify its primary targets and potential off-targets within a cellular context.

Properties of the Chemical Probe: EMPC-P1

A robust chemical probe must possess specific characteristics to be effective for target identification. These include proven on-target activity, cellular permeability, and a chemical handle suitable for modification without disrupting its biological function.

2.1 Chemical and Biological Profile

  • Scaffold: Pyrazole-pyridine

  • Reported Target Family: Phosphoinositide 3-Kinase (PI3K)

  • Reported Specificity: Potent activity against the p110δ (delta) isoform of PI3K.

  • Mechanism of Action: Likely an ATP-competitive inhibitor, a common mechanism for kinase inhibitors targeting the highly conserved ATP-binding pocket.

Table 1: Representative Biological Activity of the EMPC-P1 Scaffold

Target Assay Type IC₅₀ (nM) Source
PI3Kδ Biochemical < 100
PI3Kα Biochemical > 1000
PI3Kβ Biochemical > 1000
PI3Kγ Biochemical > 500

Note: The values presented are representative for the scaffold class as detailed in the source patent literature. Specific IC₅₀ values for EMPC-P1 should be experimentally determined.

2.2 Rationale for Use as a Target Identification Probe

The selectivity of the EMPC-P1 scaffold for PI3Kδ over other Class I PI3K isoforms makes it a suitable starting point for a chemical probe. Its primary utility lies in its ability to selectively engage PI3Kδ in complex biological systems, allowing for the isolation and identification of this target and any unanticipated binding partners.

Target Identification Methodologies

A multi-pronged approach combining affinity-based methods with biophysical validation in a cellular environment is recommended for robust target identification.

3.1 Overall Experimental Workflow

The diagram below illustrates a comprehensive workflow for using EMPC-P1 to identify and validate its cellular targets.

G cluster_prep Phase 1: Probe & System Preparation cluster_discovery Phase 2: Discovery Proteomics cluster_validation Phase 3: Target Validation P1 Synthesize Affinity Probe (EMPC-P1-Linker-Biotin) D1 Affinity Pulldown with Immobilized Probe P1->D1 P2 Characterize Cell Line (e.g., Target Expression) P3 Prepare High-Quality Cell Lysate P2->P3 P3->D1 D2 Competitive Elution (Free EMPC-P1 vs Control) D1->D2 D3 On-Bead Digestion & LC-MS/MS Analysis D2->D3 V1 Cellular Thermal Shift Assay (CETSA) D3->V1 Identify Hits V2 Western Blot of Pulldown Eluates D3->V2 Confirm Hits V3 In Vitro Kinase Assay with Recombinant Protein V1->V3 Validate Engagement Result Validated Target Profile of EMPC-P1 V2->Result V3->Result

Caption: A multi-phase workflow for chemical probe-based target identification.

3.2 Protocol 1: Affinity Chromatography Pulldown

This method relies on an immobilized version of EMPC-P1 to capture its binding partners from a cell lysate. A linker must be attached to the probe at a position that does not interfere with target binding—typically on the solvent-exposed morpholine ring or the ethyl ester.

3.2.1 Synthesis of an Affinity Reagent

The ethyl ester of EMPC-P1 can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled to an amine-functionalized linker (e.g., a polyethylene glycol chain ending in an amine) using standard EDC/NHS chemistry. The terminal end of the linker is typically functionalized with biotin for immobilization on streptavidin-coated beads or with an amine for direct coupling to NHS-activated agarose beads.

3.2.2 Step-by-Step Pulldown Protocol

  • Bead Immobilization: Covalently couple the linker-modified EMPC-P1 to NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads by blocking the reactive groups with ethanolamine.

  • Lysate Preparation: Culture cells (e.g., a lymphoma cell line with high PI3Kδ expression) and harvest approximately 1x10⁸ cells. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the lysate with control beads for 1 hour at 4°C to remove non-specific binders.

  • Affinity Capture: Incubate the pre-cleared lysate with the EMPC-P1 -coupled beads (or control beads) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove unbound proteins.

  • Elution Strategy (Competitive):

    • Incubate the beads with an excess of free, unmodified EMPC-P1 (e.g., 100 µM) in lysis buffer for 1 hour. This will specifically elute proteins that bind to the probe's pharmacophore.

    • As a control, perform a mock elution with buffer containing DMSO.

  • Sample Preparation for Mass Spectrometry: Collect the eluates. Concentrate the proteins (e.g., via trichloroacetic acid precipitation) and perform in-solution or on-filter tryptic digestion for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.3 Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in an intact cellular environment. It operates on the principle that a protein becomes more thermally stable when bound to its ligand.

3.3.1 Experimental Workflow for CETSA

CETSA_Workflow A Treat Intact Cells (EMPC-P1 vs. DMSO) B Aliquot Cell Suspension A->B C Heat Aliquots to a Range of Temperatures (e.g., 40°C to 70°C) B->C D Lyse Cells by Freeze-Thaw C->D E Centrifuge to Separate Soluble vs. Aggregated Proteins D->E F Collect Supernatant (Soluble Fraction) E->F G Analyze Soluble Protein Levels by Western Blot or Mass Spectrometry F->G H Generate Melt Curves & Determine Thermal Shift G->H

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

3.3.2 Step-by-Step CETSA Protocol

  • Cell Treatment: Treat intact cells in suspension with EMPC-P1 (e.g., at 10x the cellular IC₅₀) and a vehicle control (DMSO) for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 42, 46, 50, 54, 58, 62 °C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the abundance of the target protein (e.g., PI3Kδ) at each temperature point using Western blotting.

  • Data Interpretation: Plot the percentage of soluble protein relative to the unheated control against temperature. A ligand-induced thermal shift will be observed as a rightward shift in the melting curve for the drug-treated sample compared to the DMSO control.

Data Analysis and Hit Validation

4.1 Mass Spectrometry Data Analysis

For the affinity pulldown experiment, use a label-free quantification (LFQ) approach to compare protein abundance in the EMPC-P1 eluate versus the DMSO control eluate. Genuine interactors should be significantly enriched in the competitive elution sample. Tools like Perseus or MaxQuant can be used for statistical analysis.

4.2 Prioritizing Candidate Binders

Potential targets should be prioritized based on:

  • Fold-Enrichment: High enrichment in the specific elution compared to control.

  • p-value: Statistical significance of the enrichment.

  • Biological Plausibility: Known or suspected roles that align with the compound's observed phenotype. The presence of PI3Kδ at the top of the hit list would serve as a positive control.

4.3 Secondary Validation

Hits identified by mass spectrometry must be validated using orthogonal methods:

  • Western Blot: Confirm the presence of top candidates in the pulldown eluate.

  • Recombinant Protein Assays: Test the ability of EMPC-P1 to inhibit the enzymatic activity of recombinant candidate proteins in vitro.

  • Knockdown/Knockout Studies: Use siRNA or CRISPR to deplete a candidate target protein and assess if the cellular phenotype of EMPC-P1 is lost.

Conclusion and Best Practices

EMPC-P1 serves as a valuable chemical probe for exploring the PI3Kδ signaling axis. The successful application of this probe requires a rigorous, multi-faceted approach that combines discovery proteomics with orthogonal validation.

  • Crucial Controls: The inclusion of appropriate controls is paramount. For affinity pulldowns, use beads without the probe and perform competitive elutions. For CETSA, the DMSO vehicle control is essential.

  • Probe Characterization: Before embarking on large-scale proteomics, thoroughly characterize the probe's potency and cellular activity to determine appropriate working concentrations.

  • Orthogonal Validation: Never rely on a single method. The convergence of evidence from multiple, independent techniques provides the highest confidence in target identification.

By following these guidelines, researchers can effectively leverage Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate to confidently identify its molecular targets and elucidate its mechanism of action.

References

  • Chemical probes: tools of discovery. Nature Chemical Biology. [Link]

  • What is a chemical probe? Chemical Probes Portal. [Link]

  • The PI3K pathway in human disease. Nature Reviews Drug Discovery. [Link]

  • Preparation of pyrazole derivatives as inhibitors of phosphoinositide 3-kinases (PI3K).
  • On-bead digestion for identification of binding partners by mass spectrometry. Cold Spring Harbor Protocols. [Link]

  • The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. [Link]

  • MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights and troubleshooting strategies to enhance your synthetic yield and purity.

I. Synthetic Strategy Overview

The synthesis of the target molecule is typically approached via two primary retrosynthetic routes. The choice between these routes often depends on the availability of starting materials and the specific challenges encountered in your laboratory.

  • Route A: Convergent Approach. This strategy involves the separate synthesis of the pyrazole and pyridine cores, followed by a final cross-coupling reaction.

  • Route B: Linear Approach. This method builds the pyrazole ring onto a pre-functionalized pyridine-hydrazine intermediate.

The following diagram illustrates these two divergent pathways.

Synthetic_Routes cluster_A Route A: Convergent Synthesis cluster_B Route B: Linear Synthesis Target Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate A_Coupling N-Arylation Coupling (e.g., Buchwald-Hartwig or Ullmann) A_Coupling->Target A_Pyrazole Ethyl 1H-pyrazole-4-carboxylate A_Pyrazole->A_Coupling A_Pyridine 4-Halo-2-morpholinopyridine A_Pyridine->A_Coupling A_Dihalopyridine 2,4-Dihalopyridine A_Dihalopyridine->A_Pyridine B_Dihalopyridine 2,4-Dihalopyridine A_Morpholine Morpholine A_Morpholine->A_Pyridine A_Hydrazine Hydrazine A_Hydrazine->A_Pyrazole A_Dicarbonyl Ethyl 2-formyl-3-oxopropanoate A_Dicarbonyl->A_Pyrazole B_Cyclization Pyrazole Ring Formation (Knorr Cyclization) B_Cyclization->Target B_Hydrazine 4-Hydrazinyl-2-morpholinopyridine B_Hydrazine->B_Cyclization B_Pyridine 4-Halo-2-morpholinopyridine B_Pyridine->B_Hydrazine B_Dicarbonyl Ethyl 2-formyl-3-oxopropanoate B_Dicarbonyl->B_Cyclization B_Dihalopyridine->B_Pyridine B_Morpholine Morpholine B_Morpholine->B_Pyridine B_Hydrazine_SM Hydrazine Hydrate B_Hydrazine_SM->B_Hydrazine Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)-NR2H(Ln)]+X- OxAdd->AmineComplex + HNR2 AmidoComplex Ar-Pd(II)-NR2(Ln) AmineComplex->AmidoComplex - HX (trapped by base) BaseH [Base-H]+X- AmineComplex->BaseH AmidoComplex->Pd0 Reductive Elimination Product Ar-NR2 AmidoComplex->Product ArX Ar-X ArX->OxAdd Amine HNR2 Amine->AmineComplex Base Base Base->AmineComplex

Optimization

Technical Support Center: Scale-Up Guide for Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate

Executive Summary & Molecule Profile Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate is a critical intermediate scaffold, frequently utilized in the synthesis of PI3K/mTOR inhibitors (e.g., analogs of Bimira...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate is a critical intermediate scaffold, frequently utilized in the synthesis of PI3K/mTOR inhibitors (e.g., analogs of Bimiralisib/PQR309). Its synthesis requires precise control over regioselectivity on the pyridine ring to avoid costly yield losses during scale-up.

This guide addresses the transition from milligram-scale medicinal chemistry routes to gram/kilogram-scale process chemistry, focusing on the Sequential Nucleophilic Aromatic Substitution (SNAr) strategy.

Chemical Identity[1][2]
  • CAS: 1014631-92-5

  • Formula: C₁₅H₁₈N₄O₃

  • Molecular Weight: 302.33 g/mol

  • Key Structural Features: Pyrazole-4-carboxylate core, N-linked to 2-morpholinopyridine.

Process Logic & Synthetic Pathway

The most robust route for scale-up avoids expensive palladium catalysts in the early stages, utilizing the inherent reactivity differences of 2,4-dichloropyridine .

The "Reactivity Hierarchy" Principle
  • C4 Position (Pyridine): Most electrophilic due to para-like resonance stabilization of the Meisenheimer intermediate. Reacts first with the pyrazole nucleophile.

  • C2 Position (Pyridine): Less electrophilic but activated enough for displacement by secondary amines (morpholine) at elevated temperatures after C4 substitution.

SynthesisPath Start 2,4-Dichloropyridine (Cheap Starting Material) Inter Intermediate A (C4-Substituted) Ethyl 1-(2-chloropyridin-4-yl) -pyrazole-4-carboxylate Start->Inter Step 1: S_NAr @ 60-80°C (Kinetic Control) Impurity Regioisomer Impurity (C2-Substituted) Start->Impurity Overheating (>100°C) Reagent1 Ethyl 1H-pyrazole-4-carboxylate + K2CO3 (Base) Reagent1->Inter Product Final Product Ethyl 1-(2-morpholinopyridin-4-yl) -1H-pyrazole-4-carboxylate Inter->Product Step 2: S_NAr @ 100-120°C (Thermodynamic Forcing) Reagent2 Morpholine (Solvent/Reagent) Reagent2->Product

Caption: Sequential SNAr strategy leveraging the differential electrophilicity of C4 vs. C2 positions on the pyridine ring.

Phase 1: The Coupling Reaction (Formation of Intermediate)

Objective: Selectively attach the pyrazole at the C4 position of 2,4-dichloropyridine.

Protocol Overview
  • Reagents: 2,4-Dichloropyridine (1.0 equiv), Ethyl 1H-pyrazole-4-carboxylate (1.05 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMF or NMP (Polar aprotic is essential for SNAr).

  • Temperature: 60–80°C.

Troubleshooting Guide: Phase 1
IssueSymptomRoot CauseCorrective Action
Wrong Regioisomer (C2-sub) HPLC shows a new peak with similar mass but different retention time (~5-10% shift).Temperature too high. At >100°C, the selectivity for C4 decreases as the reaction overcomes the higher activation energy for C2.Strictly control T < 80°C. If selectivity is poor, switch base to Cs₂CO₃ to increase pyrazole nucleophilicity at lower temps (50°C).
Stalled Reaction >10% Starting Material remains after 12h.Particle size of Base. K₂CO₃ solubility in DMF is low.Use micronized K₂CO₃ or add a phase transfer catalyst (e.g., 18-Crown-6 or TBAI) to solubilize the carbonate.
Bis-Substitution Mass spec shows M+Pyrazoles (Displacement of both Cl).Stoichiometry error. Excess pyrazole + high temp.Ensure strict 1:1.05 stoichiometry . Add the pyrazole solution slowly to the dichloropyridine.
Ester Hydrolysis Formation of Carboxylic Acid (M-28 or M-Et).Wet Solvent/Base. Hydroxide generation from wet K₂CO₃.Use anhydrous DMF . Dry K₂CO₃ at 120°C overnight before use.

Expert Insight:

Why C4? In 2,4-dichloropyridine, the nitrogen atom withdraws electron density. The C4 position is "para" to the nitrogen, allowing the negative charge in the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen. The C2 position ("ortho") also allows this, but steric hindrance from the lone pair and electronic repulsion often make C4 kinetically faster for nucleophilic attack by bulky nucleophiles like pyrazoles.

Phase 2: Morpholine Displacement

Objective: Displace the remaining C2-chlorine with morpholine.

Protocol Overview
  • Reagents: Intermediate A (from Step 1), Morpholine (3-5 equiv, acts as base/co-solvent).

  • Solvent: DMSO or neat Morpholine (if compatible with downstream workup).

  • Temperature: 100–120°C.

Troubleshooting Guide: Phase 2
IssueSymptomRoot CauseCorrective Action
Sluggish Conversion Reaction stalls at 50-70% conversion even at 100°C.Deactivated Ring. The pyrazole at C4 is electron-rich (via resonance), deactivating the pyridine ring towards a second SNAr.Increase Temp to 120-130°C. If thermal displacement fails, add catalytic KI (Finkelstein-like activation) or switch to Buchwald-Hartwig (Pd(OAc)₂, BINAP, Cs₂CO₃).
Transamidation Impurity M+Morpholine-OEt (Amide formation at ester).Morpholine attack on Ester. Morpholine is a secondary amine and can attack the ethyl ester at high temps.Avoid neat morpholine. Use 1.1 equiv Morpholine with a non-nucleophilic base (DIPEA) in DMSO. Keep T < 110°C.
Product Oiling Out Product forms a gum during aqueous workup.Solvent trapping. DMF/DMSO is difficult to remove.Pour reaction mixture into ice-water with rapid stirring to precipitate solid. If oil forms, extract with EtOAc, wash with LiCl (5%) to remove DMF, then crystallize from EtOH/Heptane.

Analytical Quality Control (QC)

Trustworthy scale-up relies on self-validating analytical markers.

1. Regiochemistry Verification (1H NMR)

  • C4-Substituted (Correct): Look for the Pyridine protons. The C2-H (between N and Cl) disappears. You should see a doublet (C6-H) and a singlet/doublet (C3-H).

    • Critical Marker: In the correct product, the morpholine is at C2. The C3-H of pyridine usually appears as a singlet or small doublet upfield (~6.5-7.0 ppm) due to shielding by the morpholine and pyrazole.

  • C2-Substituted (Wrong): If Pyrazole is at C2, the splitting pattern of the remaining pyridine protons (C4, C5, C6) will differ significantly.

2. HPLC Method

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 95% ACN.

  • Retention Order: Pyrazole (SM) < Morpholine < Product < Intermediate A < Dichloropyridine. (Note: Product is often more polar than the chloro-intermediate).

Frequently Asked Questions (FAQ)

Q: Can I perform this as a "one-pot" reaction? A: Yes, but with caution. After Step 1 is complete (verified by HPLC), you can add morpholine directly to the reaction vessel. However, you must ensure all 2,4-dichloropyridine is consumed first. If not, morpholine will react with the starting material to form 2-chloro-4-morpholinopyridine, a difficult-to-remove impurity.

Q: Why is my yield dropping upon scaling to 100g? A: Check your exotherm control . The SNAr reaction is exothermic. On a large scale, heat accumulation can lead to higher internal temperatures, promoting C2-attack (regioisomer formation) or ester hydrolysis. Use a dosing pump for the base or pyrazole and ensure active jacket cooling.

Q: The ethyl ester is hydrolyzing to the acid. How do I recover it? A: If you accidentally form the acid (1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylic acid), you can re-esterify it using Ethanol/H₂SO₄ reflux, or use it directly if the next step is hydrolysis anyway (common for these inhibitors).

References

  • Regioselectivity in Pyrimidines/Pyridines: J. Org. Chem. 2015, 80, 15, 7757–7763.[1] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines". Link

  • Analogous Synthesis (Bimiralisib Precursors): Front. Pharmacol., 21 October 2024.[2] "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives". Link

  • General Pyrazole Coupling: ChemicalBook, "Ethyl pyrazole-4-carboxylate synthesis". Link

  • Compound Data: PubChem CID 58507717 (Bimiralisib/PQR309 related structures). Link

(Note: While direct literature on the exact ethyl ester intermediate is proprietary in some contexts, the chemistry is extrapolated from the verified synthesis of the methyl ester and nitrile analogs found in the cited open-access medicinal chemistry literature.)

Sources

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate

Prepared by the Senior Application Scientist Team Welcome, researchers, to our dedicated technical guide for optimizing the metabolic stability of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers, to our dedicated technical guide for optimizing the metabolic stability of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to guide your experimental journey. Our goal is to empower you with the scientific rationale behind each step, enabling you to make informed decisions to enhance the drug-like properties of your compound.

Section 1: Understanding the Metabolic Profile of Your Compound

This section addresses the foundational questions regarding the potential metabolic liabilities of your molecule. Identifying these "soft spots" is the first critical step toward rational drug design.

Frequently Asked Questions (FAQs)

Question 1: What are the likely metabolic "hotspots" on Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate?

Answer: To predict metabolic liabilities, we must dissect the molecule into its constituent functional groups and heterocyclic systems. Each presents known metabolic pathways.

  • A. Ethyl Ester: The ethyl carboxylate is a primary site of concern. Ester moieties are highly susceptible to hydrolysis by a variety of esterases, such as carboxylesterases, which are abundant in the liver, plasma, and intestine. This reaction would convert your compound into its corresponding carboxylic acid metabolite, which may have different pharmacological activity, cell permeability, and pharmacokinetic profiles.

  • B. Morpholine Ring: While often incorporated to improve solubility and pharmacokinetic properties, the morpholine ring is not metabolically inert. It can undergo several biotransformations, including:

    • Oxidative N-dealkylation.

    • Ring-opening.

    • Oxidation at the carbons alpha to the nitrogen or oxygen atoms.

  • C. Pyridine Ring: The pyridine ring is a nitrogen-containing heterocycle. Generally, incorporating nitrogen atoms into an aromatic system can increase metabolic stability by making the ring more electron-deficient and less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. However, it can still be a site for:

    • N-oxidation to form the pyridine N-oxide.

    • Hydroxylation at various positions on the ring, mediated by CYP enzymes.

  • D. Pyrazole Ring: The pyrazole ring itself is a potential site for oxidative metabolism, typically hydroxylation, although it is often more stable than other aromatic systems. The specific regiochemistry of oxidation will depend on how the molecule orients within the active site of metabolic enzymes.

Question 2: How do I experimentally determine the metabolic stability and identify the primary "hotspots" of my compound?

Answer: A systematic, multi-step approach is required. You will start with a general assessment of stability and then proceed to identify the specific metabolites formed.

  • Initial Stability Screen: The first step is to measure the compound's rate of disappearance over time in a metabolically active system. The most common in vitro assay for this is the Liver Microsomal Stability Assay . Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the CYP450 superfamily. This assay will provide the in vitro half-life (t½) and intrinsic clearance (Clint), key parameters for predicting in vivo hepatic clearance.

  • Metabolite Identification (MetID): If the compound proves to be unstable in the microsomal assay, the next step is to identify the structures of the metabolites. This is typically done by running the same assay but analyzing the samples with high-resolution mass spectrometry (LC-MS/MS). By comparing the mass spectra of samples over time, you can identify new peaks corresponding to metabolites (e.g., a +16 Da shift for hydroxylation, or a -28 Da shift for ester hydrolysis to the acid).

  • Hepatocyte Assays: For a more comprehensive picture, you can use cryopreserved hepatocytes. Unlike microsomes, hepatocytes contain both Phase I and Phase II metabolic enzymes (like UGTs and SULTs), as well as transporters, providing a more complete model of liver metabolism.

Section 2: Experimental Guides & Troubleshooting

This section provides a robust protocol for assessing metabolic stability and a guide to overcoming common experimental hurdles.

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol outlines the steps to determine the rate of metabolism of your compound.

Materials:

  • Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate (Test Compound)

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds: Verapamil (high turnover), Diazepam (low turnover)

  • Internal Standard (IS): A structurally similar, stable compound for LC-MS/MS analysis.

  • Acetonitrile (ACN), ice-cold

  • 96-well incubation plate and a collection plate

  • Incubator/shaker set to 37°C

Experimental Workflow Diagram:

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test Compound & Controls (200 µM in Buffer) D Pre-warm HLM + Compound (5 min) A->D B Prepare HLM Suspension (1 mg/mL in Buffer) B->D C Prepare NADPH Solution E Initiate Reaction: Add NADPH C->E D->E t=0 F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction: Add ice-cold ACN + IS F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t½, and Clint I->J Stability_Workflow Start Compound with Low Metabolic Stability Assay Run HLM Assay & Metabolite ID Start->Assay Decision Identify Primary Metabolic Hotspot Assay->Decision Ester Ester Hydrolysis Decision->Ester Ester Morpholine Morpholine Oxidation Decision->Morpholine Ring Aromatic Pyridine/Pyrazole Oxidation Decision->Aromatic Aromatic Sol_Ester Strategy: 1. Increase Steric Hindrance (t-butyl) 2. Bioisostere (Amide, Oxadiazole) Ester->Sol_Ester Sol_Morpholine Strategy: 1. Block with Me/F 2. Bioisostere (Spirocycle) Morpholine->Sol_Morpholine Sol_Aromatic Strategy: 1. Block with Fluorine 2. Deuterate C-H bond Aromatic->Sol_Aromatic Synthesize Synthesize Analogs Sol_Ester->Synthesize Sol_Morpholine->Synthesize Sol_Aromatic->Synthesize Reassay Re-test in HLM Assay Synthesize->Reassay Reassay->Decision Failure: Re-evaluate End Metabolically Stable Compound Reassay->End Success

Caption: A rational decision-making workflow for improving metabolic stability.

References

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. Retrieved from [Link]

  • Kaur, M., Singh, M., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Ackley, D. C., Rockich, K. T., & Roc, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Springer Nature Experiments. [Link]

  • New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Optimization

addressing potential off-target liabilities of pyrazole-based inhibitors

Technical Support for Medicinal Chemistry & Chemical Biology Status: Operational Ticket: #PYR-OT-2024 Subject: Mitigating Off-Target Liabilities in Pyrazole-Based Inhibitors Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for Medicinal Chemistry & Chemical Biology

Status: Operational Ticket: #PYR-OT-2024 Subject: Mitigating Off-Target Liabilities in Pyrazole-Based Inhibitors Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyrazole Paradox"

The pyrazole ring is a privileged scaffold in drug discovery, serving as a robust ATP-mimetic hinge binder in over 30 FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, its utility comes with inherent "bugs" in the code:

  • Promiscuity: The donor-acceptor motif that binds the hinge region is conserved across the kinome, leading to off-target hits (e.g., Aurora kinases, CDKs).

  • Metabolic Liability: Unsubstituted pyrazoles can coordinate with the heme iron of Cytochrome P450s (CYP), causing drug-drug interactions (DDIs).

  • Tautomeric Ambiguity: 1H-pyrazoles exist in dynamic equilibrium, complicating binding mode predictions.

This guide provides the diagnostic workflows and remediation patches to stabilize your lead compounds.

Diagnostic Modules & Troubleshooting

Module A: Kinase Selectivity Violations

Symptom: Your pyrazole inhibitor hits multiple kinases (e.g., CDK2, GSK3


) alongside your target.
Root Cause:  The pyrazole is acting as a "generic" hinge binder. The NH/N motif mimics the adenine ring of ATP too perfectly, fitting into the conserved ATP pocket of unrelated kinases.

Remediation Protocol:

IssueDiagnostic CheckSAR Patch (Fix)Mechanism
Tautomer Flipping Crystal structure shows ambiguous binding; SAR is flat.N-Alkylation (Locking) Methylating N1 locks the pyrazole into a single tautomer, forcing a specific vector that may clash with off-targets but fit the target.
Flat SAR Potency is high, but selectivity score (Gini) is low.Gatekeeper Exploitation Add bulky groups (e.g., isopropyl, cyclopropyl) to the pyrazole C3/C5 positions to clash with the "Gatekeeper" residue of off-targets.
Conformational Flexibility Molecule adopts multiple shapes in solution.Macrocyclization Tether the pyrazole to the solvent-front region (e.g., Lorlatinib). This restricts entropy and excludes off-targets that cannot accommodate the rigid cycle.[1]

Expert Insight: In the development of Crizotinib (ALK inhibitor), the pyrazole acts as the hinge binder.[2] However, to overcome resistance and improve BBB penetration, the scaffold was macrocyclized to create Lorlatinib. This rigidification reduced off-target liabilities by physically preventing binding to kinases with restrictive active site topologies.

Module B: CYP Inhibition (Metabolic Toxicity)

Symptom: High inhibition of CYP3A4 or CYP2D6 (


).
Root Cause:  The 

nitrogen of the pyrazole ring often coordinates directly with the heme iron (

) of the CYP enzyme (Type II binding), effectively shutting it down.

Remediation Protocol:

  • Steric Shielding: Introduce a substituent (Methyl, Cl, F) at the position adjacent to the coordinating nitrogen. This creates steric clash with the heme porphyrin ring, preventing coordination.

  • Lipophilicity Reduction: CYP enzymes prefer lipophilic substrates. If LogP > 3.5, lower it by introducing polarity (e.g., replacing phenyl with pyridine or adding a solubilizing tail).

  • Electronic Tuning: Electron-withdrawing groups (EWGs) on the pyrazole ring reduce the basicity of the nitrogen, weakening the N-Fe interaction.

Module C: hERG Liability (Cardiotoxicity)

Symptom: hERG inhibition causing QT prolongation risk. Root Cause: Pyrazoles are often decorated with lipophilic aromatic rings and basic amines. This combination favors trapping in the hERG channel pore via


 stacking and cation-

interactions.[3]

Remediation Protocol:

  • Zwitterionic Approach: Introduce a carboxylic acid or bioisostere to neutralize the net charge at physiological pH.

  • Aromatic Count Reduction: Replace pendant phenyl rings with saturated heterocycles (e.g., piperidine, morpholine) to disrupt

    
    -stacking in the hERG pore.
    

Experimental Validation Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Selectivity

Use this to rapidly filter off-target hits before expensive panel screening.

Objective: Determine if your pyrazole stabilizes the target kinase vs. off-targets (e.g., Aurora A).

  • Preparation: Mix kinase domain (2

    
    ) with Sypro Orange dye (5x) in HEPES buffer.
    
  • Treatment: Add Inhibitor (10

    
    ) or DMSO control.
    
  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Pass:

      
       for Target; 
      
      
      
      for Off-Target.
    • Fail: High

      
       for both.
      
Protocol 2: CYP Inhibition Assay (High-Throughput)

Use this to assess heme coordination risk.

  • Incubation: Incubate human liver microsomes (HLM) with probe substrates (e.g., Midazolam for 3A4) and NADPH.

  • Inhibitor: Add pyrazole test compound at 0.1, 1, 10

    
    .
    
  • Quench: Stop reaction with acetonitrile after 10 mins.

  • Readout: LC-MS/MS quantification of metabolite (e.g., 1'-hydroxymidazolam).

  • Calculation: Plot % Activity vs. Log[Concentration].

    • Alert:

      
       suggests direct heme coordination or strong lipophilic binding.
      

Optimization Workflow Visualization

The following diagram illustrates the iterative logic for optimizing a pyrazole hit into a lead candidate.

PyrazoleOptimization Hit Pyrazole Hit (Promiscuous) Selectivity Selectivity Check (Kinome Scan) Hit->Selectivity Structure Structural Analysis (X-Ray/Docking) Selectivity->Structure Identify Off-Targets Lead Optimized Lead (Selective & Safe) Selectivity->Lead Clean Profile Mod_N N-Alkylation (Lock Tautomer) Structure->Mod_N Ambiguous Binding? Mod_C C3/C5 Bulking (Gatekeeper Clash) Structure->Mod_C Hinge Promiscuity? Mod_CYP Steric Shielding (Block Heme) Structure->Mod_CYP CYP Liability? Mod_N->Selectivity Re-Test Mod_C->Selectivity Re-Test Mod_CYP->Lead ADMET Pass

Figure 1: Iterative optimization loop for pyrazole-based inhibitors, addressing selectivity and metabolic stability.

Frequently Asked Questions (FAQ)

Q: Why does my pyrazole inhibitor show different potency in different biochemical assays? A: This is often due to tautomerism . In solution, an unsubstituted pyrazole (NH) flips between 1H- and 2H- tautomers.[2][4] Different assays (with different pH or buffer conditions) may shift this equilibrium. Fix: Methylate the nitrogen (N-methyl pyrazole) to lock the active conformation.

Q: My compound is potent but has a short half-life (


). Is the pyrazole the problem? 
A:  Likely. The pyrazole ring is electron-rich and prone to oxidative metabolism.
Fix: Block the C4 position (often the "soft spot") with a Fluorine or Methyl group to block metabolic attack without significantly altering steric bulk.

Q: How do I know if my CYP inhibition is reversible or mechanism-based (MBI)? A: Perform an


 shift assay. Pre-incubate your compound with microsomes with and without NADPH for 30 minutes before adding the substrate.
  • Result: If the

    
     drops significantly (becomes more potent) after pre-incubation with NADPH, you have Time-Dependent Inhibition (TDI) , likely due to reactive metabolite formation (MBI). This is a "red flag" for drug development.
    

References

  • Follit, C. A., et al. (2024). "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter.

  • Gao, Y., et al. (2015). "Highly potent and selective pyrazolylpyrimidines as Syk kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(20), 4533-4538.

  • Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.

  • Shaik, A. N., et al. (2016). "Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes." Biochemistry, 55(44), 6149–6159.

  • Lovering, F., et al. (2016). "A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets." British Journal of Pharmacology, 173(21), 3257–3265.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate, a Novel Investigational Agent, with Established PI3K/mTOR Inhibitors

This guide provides a comprehensive comparative study of a novel investigational molecule, Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate, against a panel of well-characterized dual PI3K/mTOR inhibitors. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of a novel investigational molecule, Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate, against a panel of well-characterized dual PI3K/mTOR inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and signal transduction.

Introduction: The Critical Role of the PI3K/Akt/mTOR Pathway in Oncology

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a pivotal intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its dysregulation is a frequent event in a wide array of human cancers, making it a highly attractive target for therapeutic intervention.[4][5][6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[1] Akt then modulates a variety of substrates, leading to the activation of mTOR.[1][3]

mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream processes.[3] The intricate nature of this pathway, with its multiple feedback loops and crosstalk with other signaling networks, has spurred the development of various inhibitory strategies. Dual PI3K/mTOR inhibitors, which simultaneously target both key kinases, have emerged as a promising class of anti-cancer agents, potentially offering a more comprehensive blockade of the pathway and overcoming resistance mechanisms.[7][8]

This guide will focus on a comparative analysis of a novel pyrazole-based compound, Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate, with established dual PI3K/mTOR inhibitors that have been evaluated in clinical trials.

The Inhibitors: A Comparative Overview

For the purpose of this comparative study, we will evaluate our investigational compound against three well-documented dual PI3K/mTOR inhibitors: Dactolisib (BEZ235), Omipalisib (GSK2126458), and Voxtalisib (XL765).

Investigational Compound: Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate is a novel, preclinical entity. While extensive biological data is not yet publicly available, its chemical structure, featuring a pyrazole core, suggests potential kinase inhibitory activity. Pyrazole derivatives are known to be versatile scaffolds in medicinal chemistry with a broad range of biological activities.[9][10] The presence of a morpholino group is also noteworthy, as this moiety is found in the structure of several known PI3K inhibitors and can contribute to binding at the ATP-binding pocket of the kinase.

For the context of this guide, we will hypothesize a plausible inhibitory profile for Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate as a potent and selective dual PI3K/mTOR inhibitor. The subsequent sections will outline the experimental framework to validate this hypothesis and compare its performance with established inhibitors.

Established Comparators
  • Dactolisib (BEZ235): An orally bioavailable imidazoquinoline derivative that acts as a dual inhibitor of PI3K and mTOR kinases.[11][12][13] It has been extensively studied in various cancer models and has entered clinical trials for the treatment of advanced solid tumors.[14][15] Dactolisib inhibits all four class I PI3K isoforms and mTORC1/2.[11]

  • Omipalisib (GSK2126458): A highly potent and selective, orally active inhibitor of PI3K and mTOR.[16][17][18] It demonstrates low nanomolar inhibitory activity against all class I PI3K isoforms and both mTORC1 and mTORC2.[16][18] Omipalisib has been investigated in clinical trials for various cancers and idiopathic pulmonary fibrosis.[17][19]

  • Voxtalisib (XL765/SAR245409): A potent, reversible inhibitor of all four class I PI3K isoforms and a weaker inhibitor of mTOR.[20][21] It is an oral compound that has been evaluated in clinical trials for high-grade gliomas and relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia.[21][22]

Comparative Data Summary

The following table summarizes the key biochemical and cellular potency of the established PI3K/mTOR inhibitors. The values for Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate are presented as hypothetical target values for a successful drug discovery program.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)Cell Line (e.g., MCF-7) GI50 (nM)
Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate Hypothetical: <10Hypothetical: <50Hypothetical: <10Hypothetical: <50Hypothetical: <20Hypothetical: <100
Dactolisib (BEZ235) 476756~20
Omipalisib (GSK2126458) 0.019 (Ki)0.13 (Ki)0.024 (Ki)0.06 (Ki)0.18 (mTORC1), 0.3 (mTORC2) (Ki)~5
Voxtalisib (XL765) 39113943157~200

Data for established inhibitors are compiled from publicly available sources and may vary depending on the assay conditions. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki values represent the inhibition constant. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison, a series of standardized in vitro and cellular assays must be performed. The causality behind these experimental choices is to first establish the direct enzymatic inhibition and then to confirm the on-target effect in a cellular context, ultimately leading to a measurable anti-proliferative effect.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms and mTOR.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method. The assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, purified recombinant human PI3Kα, β, δ, γ, and mTOR kinases, ATP, and the appropriate substrate.

  • Compound Dilution: Prepare a serial dilution of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate and the comparator compounds.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an APC-labeled acceptor).

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, a breast cancer cell line with a known PIK3CA mutation) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate and the comparator compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Western Blotting for Pathway Modulation

This technique is used to confirm that the inhibitors are hitting their intended targets within the cell and to assess the downstream effects on the PI3K/mTOR pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies against the phosphorylated (active) forms of key pathway proteins, we can measure the inhibitory effect of the compounds.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the inhibitors at various concentrations for a defined period (e.g., 2 hours). Lyse the cells to extract the proteins.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[23]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, a marker of PI3K activity) and phosphorylated S6 kinase (p-S6K, a marker of mTORC1 activity).[24][25] Also probe for total Akt and total S6K as loading controls.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of pathway inhibition.

Visualizing the Mechanism and Workflow

Signaling Pathway Diagram

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Full Activation) S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Dual PI3K/mTOR Inhibitors Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by dual inhibitors.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with Inhibitors start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-Akt, p-S6K) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Band Quantification detection->quantification

Caption: A generalized workflow for Western Blot analysis of pathway modulation.

Discussion and Future Directions

The comparative framework outlined in this guide provides a robust strategy for evaluating the preclinical potential of a novel PI3K/mTOR inhibitor such as Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate. The hypothetical target values position this investigational compound as a potent inhibitor, comparable to or exceeding the activity of some established clinical candidates.

Dual PI3K/mTOR inhibitors offer the advantage of a more complete pathway blockade, which may translate to improved efficacy and the ability to overcome resistance mechanisms.[7][8] However, this broader activity can also lead to increased toxicity.[7][26] Therefore, a thorough assessment of the therapeutic window will be crucial in the further development of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate.

Future studies should expand upon this initial characterization to include:

  • Kinase Selectivity Profiling: A broad panel of kinases should be screened to determine the selectivity of the compound and identify potential off-target effects.

  • In Vivo Efficacy Studies: The anti-tumor activity of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate should be evaluated in relevant xenograft and patient-derived xenograft (PDX) models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate drug exposure with target inhibition in vivo.

  • Combination Studies: Investigating the synergistic effects of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate with other anti-cancer agents, such as chemotherapy or other targeted therapies, could reveal promising combination regimens.[27]

By following the rigorous experimental plan detailed in this guide, researchers can effectively characterize novel PI3K/mTOR inhibitors and build a strong data package to support their advancement into further preclinical and clinical development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Bio-Connect. (n.d.). PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). PI3K and mTOR Inhibitors Tested in Clinical Trials. Retrieved from [Link]

  • CancerNetwork. (2026, January 27). Paxalisib Combination Shows Meaningful Activity in Metastatic TNBC. Retrieved from [Link]

  • Gassenmaier, M., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers (Basel), 13(11), 2739. Retrieved from [Link]

  • Yang, Q., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 864805. Retrieved from [Link]

  • Maira, S. M., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. Retrieved from [Link]

  • Li, Y., et al. (2018). Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines. Journal of Medicinal Chemistry, 61(13), 5675-5689. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorylation of Akt and S6K analysis with Western blot. Retrieved from [Link]

  • Le, A., et al. (2016). Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma. Neuro-Oncology, 18(11), 1577-1586. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Molecules, 26(11), 3123. Retrieved from [Link]

  • Choi, E. J., et al. (2018). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Oncotarget, 9(12), 10568-10580. Retrieved from [Link]

  • Nevzorova, Y. A., et al. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 26(16), 4947. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Maher, T. M., et al. (2019). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal, 53(3), 1801534. Retrieved from [Link]

  • Maira, S. M., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. Retrieved from [Link]

  • Wikipedia. (n.d.). Dactolisib. Retrieved from [Link]

  • Liu, Y., et al. (2015). Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells. Cancer Letters, 365(1), 65-72. Retrieved from [Link]

  • Jafari, M., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Journal of Cellular Physiology, 238(10), 2273-2292. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(11), 3123. Retrieved from [Link]

  • Maher, T. M., et al. (2019). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal, 53(3), 1801534. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. Retrieved from [Link]

  • Yang, Q., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 864805. Retrieved from [Link]

  • Di Nicolantonio, F., et al. (2011). Combination of PI3K/mTOR inhibitors: antitumor activity and molecular correlates. Molecular Cancer Therapeutics, 10(7), 1233-1244. Retrieved from [Link]

  • Maira, S. M., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. Retrieved from [Link]

  • Janku, F., et al. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 33, e93-e100. Retrieved from [Link]

  • van der Heyden, M. A. G., et al. (2022). PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model. Frontiers in Pharmacology, 13, 939023. Retrieved from [Link]

  • Flinn, I. W., et al. (2018). Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial. The Lancet Haematology, 5(2), e78-e87. Retrieved from [Link]

  • Al-Aynati, M. M., et al. (2011). The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses. Neoplasia, 13(9), 835-844. Retrieved from [Link]

  • Akhtar, M. J., et al. (2019). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Bioorganic Chemistry, 85, 333-344. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53302140, Ethyl 5-fluoro-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Western Blotting using p70-S6K antibody?. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of dactolisib. Retrieved from [Link]

  • Spriano, F., et al. (2021). Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma?. Cancers (Basel), 13(11), 2739. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.